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Compound of Interest

Compound Name:
(R)-1-Boc-2-Hydroxymethyl-

piperazine

Cat. No.: B152142 Get Quote

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Diese Application Note bietet detaillierte Protokolle und technische

Anleitungen zur chemischen Modifikation (Derivatisierung) der Hydroxymethylgruppe an einem

Piperazinring. Piperazin und seine Derivate sind entscheidende Struktureinheiten in der

medizinischen Chemie und der Arzneimittelentwicklung.[1][2][3][4] Die Hydroxymethylgruppe

bietet einen reaktiven Ankerpunkt für weitere Synthesen, um die pharmakokinetischen und

pharmakodynamischen Eigenschaften von Leitstrukturen zu optimieren. Die hier

beschriebenen Protokolle konzentrieren sich auf N-Schutzstrategien, gefolgt von O-Acylierung

und O-Alkylierung der Hydroxymethylgruppe, sowie auf die direkte N-Alkylierung des

Piperazinrings.

Einleitung und strategische Überlegungen
Der Piperazinring ist ein sogenanntes "privilegiertes Scaffold" in der medizinischen Chemie,

das in zahlreichen von der FDA zugelassenen Medikamenten vorkommt.[5] Seine Fähigkeit,

die Löslichkeit und das pharmakokinetische Profil von Molekülen zu verbessern, macht es zu

einem attraktiven Baustein.[5] Die Einführung einer Hydroxymethylgruppe (-CH₂OH) am Ring,

wie bei (S)-2-Hydroxymethylpiperazin, bietet einen vielseitigen Synthesepunkt für weitere

Modifikationen.[2]
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Die Derivatisierung stellt jedoch eine chemoselektive Herausforderung dar. Die beiden

sekundären Amine des Piperazinrings sind in der Regel nukleophiler als die primäre

Hydroxylgruppe. Daher reagieren Alkylierungs- oder Acylierungsmittel bevorzugt mit den

Stickstoffatomen. Um eine selektive Derivatisierung an der Hydroxymethylgruppe zu erreichen,

ist eine Schutzgruppenstrategie für die Piperazin-Stickstoffe unerlässlich.

Nachfolgend wird ein allgemeiner Arbeitsablauf zur selektiven Derivatisierung der

Hydroxymethylgruppe beschrieben.
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Abbildung 1: Allgemeiner Arbeitsablauf für die selektive O-Derivatisierung.

Experimentelle Protokolle
Protokoll 1: N-Schutz von (R)-2-Hydroxymethylpiperazin
mit Boc-Gruppen
Dieses Protokoll beschreibt die Umsetzung von (R)-2-Hydroxymethylpiperazin zu 1,4-Di-Boc-2-

hydroxymethylpiperazin, um die Stickstoffatome für die nachfolgende O-Derivatisierung zu

schützen.[6]

Materialien:

(R)-2-Hydroxymethylpiperazin

Di-tert-butyldicarbonat ((Boc)₂O)

Natriumhydroxid (NaOH)

Wasser, Dichlormethan (DCM), n-Hexan

Rundkolben, Magnetrührer, Scheidetrichter

Durchführung:

Lösen Sie (R)-2-Hydroxymethylpiperazin in Wasser.

Fügen Sie unter Rühren eine wässrige Natriumhydroxidlösung hinzu, um basische

Bedingungen zu schaffen.

Geben Sie langsam Di-tert-butyldicarbonat hinzu (Molverhältnis von Hydroxymethylpiperazin

zu (Boc)₂O von 1:2,1-2,2).[6]

Rühren Sie die Mischung bei Raumtemperatur für 12-24 Stunden, bis die Reaktion

(überprüft durch DC oder LC-MS) abgeschlossen ist.

Extrahieren Sie die wässrige Phase mehrmals mit Dichlormethan.
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Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat,

filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

Kristallisieren Sie den Rückstand aus n-Hexan um, um reines 1,4-Di-Boc-2-

hydroxymethylpiperazin zu erhalten.

Erwartete Ergebnisse: Die Reaktion liefert das di-Boc-geschützte Produkt in der Regel in

hohen Ausbeuten.

Parameter Wert Referenz

Molverhältnis (Substrat:

(Boc)₂O)
1 : 2.1 - 2.2 [6]

Typische Ausbeute > 90% Angepasst von[7]

Reaktionszeit 12 - 24 Stunden Angepasst von[7]

Protokoll 2: O-Acylierung des N-geschützten
Hydroxymethylpiperazins
Dieses Protokoll beschreibt die Veresterung der freien Hydroxylgruppe des N-geschützten

Piperazins mit einem Acylchlorid.

Materialien:

1,4-Di-Boc-2-hydroxymethylpiperazin

Acylchlorid (z.B. Acetylchlorid, Benzoylchlorid) (1.1 Äquivalente)

Triethylamin (TEA) oder Pyridin (1.5 Äquivalente)

Wasserfreies Dichlormethan (DCM)

Stickstoffatmosphäre

Durchführung:
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Lösen Sie 1,4-Di-Boc-2-hydroxymethylpiperazin in wasserfreiem DCM in einem trockenen

Rundkolben unter Stickstoffatmosphäre.

Kühlen Sie die Lösung auf 0 °C in einem Eisbad.

Fügen Sie Triethylamin oder Pyridin hinzu.

Geben Sie langsam das Acylchlorid (gelöst in DCM) tropfenweise hinzu.

Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 4-12

Stunden. Überwachen Sie den Fortschritt mittels DC.

Nach Abschluss der Reaktion, verdünnen Sie die Mischung mit DCM und waschen Sie sie

nacheinander mit gesättigter wässriger NaHCO₃-Lösung, Wasser und Kochsalzlösung.

Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im

Vakuum.

Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Silicagel, typischerweise

Hexan/Ethylacetat-Gradient), um das O-acylierte Produkt zu erhalten.

Erwartete Ergebnisse: Diese Methode ermöglicht die selektive Acylierung der Hydroxylgruppe

mit guten bis sehr guten Ausbeuten.

Parameter Wert Referenz

Substrat:Acylchlorid:Base 1 : 1.1 : 1.5 Angepasst von[8][9]

Lösungsmittel Wasserfreies DCM [8]

Temperatur 0 °C bis RT [8]

Typische Ausbeute 70 - 95% [9]

Protokoll 3: O-Alkylierung des N-geschützten
Hydroxymethylpiperazins (Williamson-Ethersynthese)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9044751/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4419533/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9044751/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9044751/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4419533/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dieses Protokoll beschreibt die Bildung eines Ethers an der Hydroxymethylgruppe durch

Reaktion mit einem Alkylhalogenid.

Materialien:

1,4-Di-Boc-2-hydroxymethylpiperazin

Natriumhydrid (NaH), 60% Dispersion in Mineralöl (1.2 Äquivalente)

Alkylhalogenid (z.B. Methyliodid, Benzylbromid) (1.2 Äquivalente)

Wasserfreies Tetrahydrofuran (THF) oder Dimethylformamid (DMF)

Stickstoffatmosphäre

Durchführung:

Geben Sie wasserfreies THF oder DMF in einen trockenen Kolben unter

Stickstoffatmosphäre und kühlen Sie auf 0 °C.

Fügen Sie vorsichtig portionsweise Natriumhydrid hinzu.

Geben Sie eine Lösung von 1,4-Di-Boc-2-hydroxymethylpiperazin in wasserfreiem THF/DMF

langsam hinzu. Rühren Sie die Mischung bei 0 °C für 30-60 Minuten, um die Bildung des

Alkoxids zu ermöglichen.

Fügen Sie das Alkylhalogenid langsam bei 0 °C hinzu.

Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie über Nacht.

Erhitzen kann bei weniger reaktiven Halogeniden erforderlich sein.

Kühlen Sie die Reaktion wieder auf 0 °C und löschen Sie sie vorsichtig durch langsame

Zugabe von Wasser oder gesättigter NH₄Cl-Lösung.

Extrahieren Sie das Produkt mit Ethylacetat.

Waschen Sie die vereinigten organischen Phasen mit Wasser und Kochsalzlösung, trocknen

Sie sie über Na₂SO₄ und konzentrieren Sie sie im Vakuum.
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Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Erwartete Ergebnisse: Die Williamson-Ethersynthese ist eine robuste Methode zur Herstellung

von Ethern aus Alkoholen.

Parameter Wert Referenz

Substrat:Base:Alkylhalogenid 1 : 1.2 : 1.2 Angepasst von[10]

Lösungsmittel Wasserfreies THF/DMF [11]

Temperatur 0 °C bis RT (oder erhitzt) [10]

Typische Ausbeute 60 - 90% Generische Erwartung

Protokoll 4: Direkte N-Alkylierung von Piperazin-
Derivaten
Obwohl der Fokus auf der Hydroxymethylgruppe liegt, ist die N-Alkylierung die häufigste

Derivatisierung von Piperazinen.[12] Dieses Protokoll beschreibt eine allgemeine Methode zur

Mono-N-Alkylierung.[11]
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Arbeitsablauf für die direkte N-Alkylierung
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Abbildung 2: Arbeitsablauf für die direkte N-Alkylierung von Piperazin.

Materialien:

Hydroxymethylpiperazin (oder ein anderes Piperazin-Derivat) (Überschuss, z.B. 3

Äquivalente)

Alkylhalogenid (z.B. Alkylbromid) (1 Äquivalent)

Kaliumcarbonat (K₂CO₃) (2-3 Äquivalente)

Acetonitril (ACN) oder Dimethylformamid (DMF)
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Durchführung:

Lösen Sie das Piperazin-Derivat und Kaliumcarbonat in Acetonitril in einem Rundkolben.

Fügen Sie langsam eine Lösung des Alkylhalogenids in Acetonitril hinzu. Die langsame

Zugabe und der Überschuss an Piperazin minimieren die Di-Alkylierung.[11]

Erhitzen Sie die Reaktionsmischung auf 60-80 °C und rühren Sie für 12-24 Stunden.[11]

Überwachen Sie den Fortschritt mittels DC oder LC-MS.

Nach Abkühlen auf Raumtemperatur, filtrieren Sie die anorganischen Salze ab.

Entfernen Sie das Lösungsmittel im Vakuum.

Nehmen Sie den Rückstand in einer Mischung aus Ethylacetat und Wasser auf.

Trennen Sie die Phasen, extrahieren Sie die wässrige Phase erneut mit Ethylacetat.

Waschen Sie die vereinigten organischen Phasen mit Kochsalzlösung, trocknen Sie sie über

Na₂SO₄ und konzentrieren Sie sie.

Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das mono-alkylierte

Produkt zu isolieren.

Erwartete Ergebnisse: Die Ausbeute an mono-alkyliertem Produkt hängt stark von den

Reaktionsbedingungen ab.

Parameter Wert Referenz

Piperazin:Alkylhalogenid Überschuss (z.B. 3:1) [7][11]

Base K₂CO₃ (wasserfrei) [10][11]

Lösungsmittel ACN oder DMF [11]

Typische Ausbeute (Mono-

Produkt)
40 - 75% Angepasst von[13]
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Anwendungen in der Arzneimittelentwicklung
Die Derivatisierung des Hydroxymethylpiperazin-Scaffolds ist eine Schlüsselstrategie zur

Entwicklung neuer Therapeutika. Die Modifikationen können die Bindungsaffinität an

Zielproteine, die Selektivität und die ADME-Eigenschaften (Absorption, Distribution,

Metabolismus, Exkretion) verbessern.

Enzyminhibitoren: Derivate wurden als potente Inhibitoren der menschlichen

Carboanhydrase (hCA) untersucht, die bei der Behandlung von Glaukom und Krebs eine

Rolle spielen.[2][14] Die chirale Natur des (S)-2-Hydroxymethylpiperazins ist oft

entscheidend für die biologische Aktivität und Selektivität.[2]

ZNS-Wirkstoffe: Piperazin-Derivate sind bekannt für ihre pharmakologische Aktivität im

Zentralnervensystem (ZNS) und werden als Antipsychotika, Antidepressiva und Anxiolytika

eingesetzt.[4] Die Derivatisierung ermöglicht die Feinabstimmung der Interaktionen mit

Neurotransmitter-Rezeptoren.[3]

Konzeptionelle Darstellung der Enzyminhibition
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(Inhibitor)
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(z.B. Carboanhydrase)
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Abbildung 3: Konzept der Enzyminhibition durch ein Piperazin-Derivat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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on-the-piperazine-ring]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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